molecular formula C17H17NOS B10852896 R-Norduloxetine

R-Norduloxetine

Cat. No.: B10852896
M. Wt: 283.4 g/mol
InChI Key: ZMXLKLOJDLMZFC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-NORDULOXETINE: is a pharmacologically active metabolite of the antidepressant drug fluoxetine. It is an enantiomer of norfluoxetine, specifically the R-enantiomer, which means it has a specific three-dimensional orientation. This compound is known for its selective serotonin reuptake inhibition properties, making it significant in the treatment of various psychiatric disorders.

Chemical Reactions Analysis

Types of Reactions: R-NORDULOXETINE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of nucleophiles like halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

R-NORDULOXETINE has a wide range of applications in scientific research:

Mechanism of Action

R-NORDULOXETINE exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter (SERT) on presynaptic neurons, preventing the reabsorption of serotonin into the neuron. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood . The compound also interacts with other molecular targets, including various cytochrome P450 enzymes, which play a role in its metabolism .

Comparison with Similar Compounds

    S-NORDULOXETINE: The S-enantiomer of norfluoxetine, which has different pharmacological properties.

    DULOXETINE: Another serotonin-norepinephrine reuptake inhibitor used in the treatment of depression and anxiety.

Uniqueness: R-NORDULOXETINE is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and other similar compounds. Its selective inhibition of serotonin reuptake and interaction with specific molecular targets make it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C17H17NOS/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16H,10-11,18H2/t16-/m1/s1

InChI Key

ZMXLKLOJDLMZFC-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H](CCN)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3

Origin of Product

United States

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